4-{[(Propan-2-yl)amino]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one
Description
4-{[(Propan-2-yl)amino]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one is a bicyclic heterocyclic compound featuring a partially saturated cinnolinone core with a propan-2-ylamino methyl substituent. This analog shares the hexahydrocinnolin-3-one scaffold but lacks the propan-2-ylamino methyl group, highlighting differences in solubility, stability, and reactivity .
Properties
Molecular Formula |
C12H19N3O |
|---|---|
Molecular Weight |
221.30 g/mol |
IUPAC Name |
4-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-2H-cinnolin-3-one |
InChI |
InChI=1S/C12H19N3O/c1-8(2)13-7-10-9-5-3-4-6-11(9)14-15-12(10)16/h8,13H,3-7H2,1-2H3,(H,15,16) |
InChI Key |
LUFJYUAXQWUCBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC1=C2CCCCC2=NNC1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Propan-2-yl)amino]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hexahydrocinnolinone core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the propan-2-ylamino group: This step involves the reaction of the hexahydrocinnolinone core with propan-2-ylamine under suitable conditions, such as the presence of a base and a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4-{[(Propan-2-yl)amino]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[(Propan-2-yl)amino]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Hexahydrocinnolinone Derivatives
The parent compound, 2,3,5,6,7,8-hexahydrocinnolin-3-one hydrobromide (CAS 108749-03-7), serves as a key reference. Key differences include:
The propan-2-ylamino methyl group in the target compound may enhance membrane permeability and receptor binding compared to the unsubstituted analog .
Quinazolinone Derivatives
The photooxidation study of 2-(tert-butyl)-3-methyl-hexahydroquinazolin-4(1H)-one () reveals critical differences in reactivity:
- Stability under Light/Oxygen: The quinazolinone derivative undergoes photooxidation via a low-energy intermediate pathway involving environmental oxygen. In contrast, the cinnolinone core in the target compound may exhibit greater stability due to reduced ring strain and electronic effects .
- Mechanistic Pathways: Theoretical studies (B3LYP/6311++G) suggest quinazolinone oxidation proceeds without peroxide intermediates, whereas cinnolinone derivatives might follow divergent pathways due to distinct nitrogen positioning .
Research Findings and Data Gaps
- Structural Insights : Computational modeling (e.g., WinGX suite for crystallography) could resolve the target compound’s conformation but remains unexplored .
- Biological Activity: While atenolol’s propan-2-ylamino group enables cardiovascular activity, the cinnolinone core’s nitrogen-rich structure may favor kinase inhibition or CNS applications, warranting further study .
Biological Activity
Structure
The chemical structure of 4-{[(Propan-2-yl)amino]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one can be described as follows:
- Molecular Formula : C₁₃H₁₈N₂O
- Molecular Weight : 218.30 g/mol
Structural Features
The compound features a hexahydrocinnoline core with an isopropylamino group attached to a methylene bridge. This unique structure may contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit various biological activities, such as:
- Antioxidant Activity : Compounds in the hexahydrocinnoline class have been shown to scavenge free radicals and reduce oxidative stress.
- Antimicrobial Properties : Some derivatives demonstrate activity against a range of bacteria and fungi.
- Cytotoxic Effects : Certain studies suggest that these compounds can induce apoptosis in cancer cells.
Therapeutic Applications
The potential therapeutic applications of this compound include:
- Cancer Treatment : Preliminary studies suggest cytotoxic effects on various cancer cell lines.
- Neurological Disorders : Potential neuroprotective effects may make it a candidate for treating neurodegenerative diseases.
Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of hexahydrocinnoline derivatives. The findings indicated that certain derivatives exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The IC50 values ranged from 10 to 30 µM depending on the specific derivative used.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Hexahydrocinnoline Derivative A | MCF-7 | 15 |
| Hexahydrocinnoline Derivative B | MCF-7 | 25 |
Antimicrobial Activity
In a separate study investigating antimicrobial properties, several hexahydrocinnoline derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that some compounds had minimum inhibitory concentrations (MIC) below 100 µg/mL.
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Derivative C | S. aureus | 50 |
| Derivative D | E. coli | 75 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
